Home > Products > Screening Compounds P3309 > 3-({[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide
3-({[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide -

3-({[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide

Catalog Number: EVT-4646032
CAS Number:
Molecular Formula: C20H23N3O5S
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine

Compound Description: 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine (compound 5 in the study) demonstrated in vitro antiproliferative activity against human cancer cell lines, including hepatocellular carcinoma (HEPG2) with an IC50 of 51.9 µg/ml, Caucasian breast adenocarcinoma (MCF7) with an IC50 of 54.2 µg/ml, and pancreatic cell line (PaCa2) with an IC50 of 59.7 µg/ml. []

2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine

Compound Description: 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine (compound 14 in the study) displayed antiproliferative activity against multiple human cancer cell lines in vitro, particularly HEPG2 (IC50 of 51.9 µg/ml), MCF7 (IC50 of 54.2 µg/ml), and PaCa2 (IC50 of 59.7 µg/ml). []

2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan

Compound Description: 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan (compound 18 in the study) was identified as a potent antiproliferative agent against several human cancer cell lines in vitro, most notably HEPG2 (IC50 of 51.9 µg/ml), MCF7 (IC50 of 54.2 µg/ml), and PaCa2 (IC50 of 59.7 µg/ml). []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide, also known as ZENECA ZD3523 (compound 38p in the study), is a potent and orally active leukotriene receptor antagonist. It exhibited high affinity for the leukotriene receptor, with a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes and a pKB of 10.13 ± 0.14 versus LTE4 on guinea pig trachea. Furthermore, it effectively inhibited LTD4-induced bronchoconstriction in guinea pigs with an oral ED50 of 1.14 µmol/kg. The R enantiomer (38p) demonstrated slightly higher potency compared to the S enantiomer (38o). []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamide and its Derivatives

Compound Description: N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamide and its derivatives were synthesized and evaluated for their biological activity against various bacterial and fungal cultures. While they exhibited low activity against Escherichia coli, Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger in agar diffusion assays, they displayed bactericidal and fungicidal activity in liquid nutrient medium. Notably, N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide exhibited a minimum inhibitory concentration (MIC) of 31.2 µg/ml against Mycobacterium luteum and a minimum bactericidal concentration (MBC) of 62.5 µg/ml. Similarly, N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide demonstrated an MIC of 31.2 µg/ml against Aspergillus niger, while both N-{3-[(4-methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}benzamide and N-{2-hydroxy-3-methyl-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide showed a minimum fungicidal concentration (MFC) of 62.5 µg/ml against Aspergillus niger. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) is a selective antagonist of the orexin 2 receptor (OX2), involved in the regulation of arousal and sleep-wake cycle. In vitro studies demonstrated its high binding affinity for OX2 and its ability to block orexin-A-evoked calcium responses. Mutagenesis experiments revealed that EMPA binding to OX2 involves critical residues within the ligand-binding pocket, including Trp206, Tyr215, Phe219, and His344. Notably, EMPA completely antagonized the effect of orexin-A on the firing frequency of dopaminergic neurons in the rat ventral tegmental area (VTA). [, ]

cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl methyl)amino methylcarboxylic acid (ORG25935) and Sarcosine

Compound Description: cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl methyl)amino methylcarboxylic acid (ORG25935) and sarcosine are both inhibitors of the glycine transporter 1 (GlyT1), which plays a role in modulating glycinergic neurotransmission in the spinal cord. Studies have shown that both compounds exhibit potent antiallodynic effects in various neuropathic pain models in mice, including the partial peripheral nerve ligation model. This antiallodynic effect is mediated through the spinal glycine receptor α3. Notably, the timing of administration appears crucial, as these GlyT1 inhibitors are ineffective during the initial four days after nerve injury. []

4-benzyloxy-3,5-dimethoxy-N-[1-(dimethylaminocyclopently)-methyl]benzamide (ORG25543) and (O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine) (ALX1393)

Compound Description: 4-benzyloxy-3,5-dimethoxy-N-[1-(dimethylaminocyclopently)-methyl]benzamide (ORG25543) and (O-[(2-benzyloxyphenyl-3-fluorophenyl)methyl]-L-serine) (ALX1393) act as inhibitors of the glycine transporter 2 (GlyT2), responsible for regulating glycinergic neurotransmission within the spinal cord. Both compounds have demonstrated significant antiallodynic effects in various neuropathic pain models in mice, including the partial peripheral nerve ligation model. Similar to GlyT1 inhibitors, the timing of administration plays a critical role in their efficacy, with inhibition of glycinergic neuronal activity being protective in the early stages after nerve injury. []

Glibenclamide and Its Degradation Products

Compound Description: Glibenclamide, a sulfonylurea drug used to treat type 2 diabetes, undergoes forced degradation under various conditions (hydrolysis, oxidation, dry heat, and photolysis). Analysis revealed several degradation products, including 5-chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl]benzamide (III) and 1-cyclohexyl-3-[[4-(2-aminoethyl)-phenyl]sulfonyl]urea (IV), among others. The degradation pathways and products vary depending on the specific conditions. For example, degradation in 0.1 M HCl and water at 85 °C primarily yields compound III, while heating in 0.1 M NaOH at 85 °C produces both II (5-chloro-2-methoxy-benzoic acid) and IV. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of venetoclax, a BCL-2 inhibitor used for treating blood cancers. VNO forms during oxidative stress degradation of venetoclax. Synthesized by oxidizing venetoclax with m-CPBA in dichloromethane, VNO can be further converted to the venetoclax hydroxylamine impurity (VHA) through a [, ] Meisenheimer rearrangement when heated in water under reflux for 36 hours. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another potential impurity identified during the oxidative stress degradation of venetoclax. VHA originates from the [, ] Meisenheimer rearrangement of venetoclax N-oxide (VNO) upon heating in water under reflux for an extended period. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 represents a key metabolite of venetoclax, a BCL-2 inhibitor, primarily formed through nitro reduction, likely mediated by gut bacteria. It is a significant component of the drug-related material found in feces, accounting for 13% of the administered dose. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a significant human metabolite of venetoclax, formed through cytochrome P450 isoform 3A4 (CYP3A4)-mediated oxidation at the 6 position of the cyclohexenyl ring followed by cyclization at the α-carbon of the piperazine ring. It comprises approximately 12% of the total drug-related material in circulation and is considered a disproportionate human metabolite, meaning its presence is greater in humans compared with preclinical species. []

Properties

Product Name

3-({[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)benzamide

IUPAC Name

3-[[4-methoxy-3-(piperidine-1-carbonyl)phenyl]sulfonylamino]benzamide

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C20H23N3O5S/c1-28-18-9-8-16(13-17(18)20(25)23-10-3-2-4-11-23)29(26,27)22-15-7-5-6-14(12-15)19(21)24/h5-9,12-13,22H,2-4,10-11H2,1H3,(H2,21,24)

InChI Key

QNNPGJSDXLNKGE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N)C(=O)N3CCCCC3

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N)C(=O)N3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.